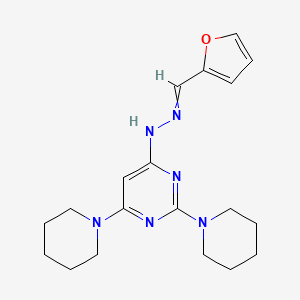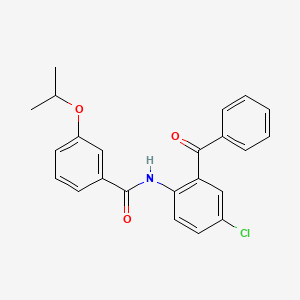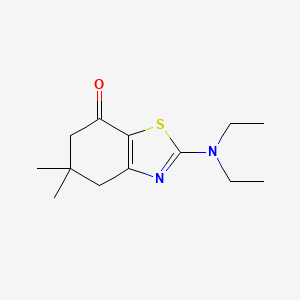
N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalate, also known as desmethylclozapine, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research in the field of neuroscience. In
Scientific Research Applications
Desmethylclozapine has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further research in the field of neuroscience.
Mechanism of Action
Desmethylclozapine acts as an antagonist at several neurotransmitter receptors, including the dopamine D1, D2, and D4 receptors, the serotonin 5-HT2A and 5-HT2C receptors, and the alpha-1 adrenergic receptor. This complex mechanism of action is thought to underlie its therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects
Desmethylclozapine has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release and receptor activity, the regulation of gene expression, and the induction of cellular apoptosis. These effects are thought to underlie its therapeutic potential in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
Desmethylclozapine has several advantages and limitations for lab experiments. One advantage is its unique mechanism of action, which makes it a promising candidate for further research in the field of neuroscience. However, one limitation is its relatively low potency compared to other antipsychotic drugs, which may limit its effectiveness in the treatment of certain neurological disorders.
Future Directions
There are several future directions for research on N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalatezapine. One direction is the development of more potent analogs of this compound, which may have greater therapeutic potential in the treatment of neurological disorders. Another direction is the investigation of the long-term effects of N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalatezapine on neurotransmitter receptor activity and gene expression, which may provide insights into its mechanism of action and potential therapeutic uses. Additionally, the investigation of the potential use of N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalatezapine in combination with other drugs may provide new treatment options for neurological disorders.
Synthesis Methods
Desmethylclozapine can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chloromethylthiophene with N,N-dimethylpiperidine to form N,N-dimethyl-N-(2-thienylmethyl)-4-piperidinamine. This intermediate product is then reacted with lithium aluminum hydride to reduce the imine group and form the corresponding amine. Finally, this amine is reacted with oxalic acid to form the oxalate salt of N,1-dimethyl-N-(2-thienylmethyl)-4-piperidinamine oxalatezapine.
properties
IUPAC Name |
N,1-dimethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S.C2H2O4/c1-13-7-5-11(6-8-13)14(2)10-12-4-3-9-15-12;3-1(4)2(5)6/h3-4,9,11H,5-8,10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZDLHSXJSAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CS2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)
![N-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5174182.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5174197.png)

![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5174210.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5174218.png)

![N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)